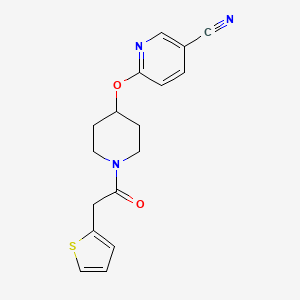

![molecular formula C7H16Cl2N2 B2490913 (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride CAS No. 2375250-73-8](/img/structure/B2490913.png)

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-2,3-diamine derivatives has been demonstrated through methods such as optical resolution and complexation. Hatano, Takeda, and Saito (1994) reported the optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine via its complex with dibenzoyltartaric acid, indicating a method to achieve enantiomerically pure compounds (Hatano, Takeda, & Saito, 1994).

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives has been explored through various analyses. Koivisto et al. (2001) conducted X-ray structural analysis, NMR, and ab initio calculations on a new potential toxaphene congener, revealing insights into the unusual tricyclic structure and spatial proximity of chlorine atoms in the compound (Koivisto et al., 2001).

Chemical Reactions and Properties

Bicyclo[2.2.1]heptane derivatives engage in a variety of chemical reactions, highlighting their versatile chemical properties. For example, the radical cations of bicyclo[2.2.1]hepta‐2,5‐diene have been studied by ESR and ENDOR spectroscopy, providing insights into their electronic structure and reactivity (Gerson & Qin, 1989).

Physical Properties Analysis

The physical properties of bicyclo[2.2.1]heptane derivatives, such as solubility, melting point, and stability, are influenced by their unique molecular structure. The study by Plettner et al. (2005) on the resolution and absolute configuration of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide showcases the importance of molecular structure in determining the physical properties of these compounds (Plettner et al., 2005).

Chemical Properties Analysis

The chemical properties of bicyclo[2.2.1]heptane derivatives, including reactivity, chemical stability, and interaction with other molecules, are central to their application in various chemical syntheses and material science applications. The work by Matsumoto (2001) on the synthesis of fully alicyclic polyimides from 2, 5(6)-Bis(aminomethyl)bicyclo[2.2.1]heptane illustrates the utility of these compounds in creating high-performance materials (Matsumoto, 2001).

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride is utilized in the synthesis of new compounds. For instance, Hřebabecký et al. (2006) described the preparation of novel carbocyclic nucleosides derived from this compound, which are potential intermediates in pharmaceutical synthesis (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Building Blocks for Ligand Synthesis

This compound also serves as a precursor for synthesizing valuable building blocks for novel ligand synthesis. Cai and Xia (2006) explored its use in creating enantiomerically pure diols and diketones, which are crucial for advanced organic synthesis (Cai & Xia, 2006).

Enantioselective Synthesis

Ayers et al. (2005) demonstrated the enantioselective synthesis of a ketimine derivative using this compound, highlighting its utility in producing enantiomerically pure isomers, important in chiral chemistry (Ayers, Sonar, Parkin, Dwoskin, & Crooks, 2005).

Optical Properties Study

Longhi et al. (2013) investigated the UV, circular dichroism, fluorescence, and circularly polarized luminescence spectra of related bicyclic compounds, aiding in understanding their optical properties and potential applications in photochemistry (Longhi, Castiglioni, Abbate, Lebon, & Lightner, 2013).

Chemoenzymatic Synthesis

The compound is also used in chemoenzymatic processes. Weissfloch and Azerad (1994) described its use in the synthesis of high-purity bicyclo[2.2.1]heptan-2,5-diones, showcasing the integration of enzymatic and chemical methods (Weissfloch & Azerad, 1994).

Synthesis of Alicyclic Polyimides

Matsumoto (2001) reported the synthesis of fully alicyclic polyimides using derivatives of this compound, contributing to the development of new polymeric materials (Matsumoto, 2001).

Propiedades

IUPAC Name |

(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-6-2-4-1-5(6)3-7(4)9;;/h4-7H,1-3,8-9H2;2*1H/t4-,5-,6-,7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFBOZAHXAPMEY-CHLVFILCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CC2N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)

![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)

![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)

![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)